1,3,6-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
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Overview
Description
1,3,6-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the condensation of 1,3,6-trimethyluracil with a thiol reagent under acidic or basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,3,6-Trimethyluracil and a thiol reagent (e.g., thiourea or a thiol compound).
Reaction Conditions: The reaction is carried out in a suitable solvent (e.g., ethanol or water) at elevated temperatures (e.g., 80-100°C) for several hours.
Product Isolation: The product is isolated by filtration, followed by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1,3,6-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects.
Comparison with Similar Compounds
1,3,6-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one can be compared with other thioxopyrimidine derivatives, such as:
1,3-Dimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one: Similar structure but with fewer methyl groups, leading to different chemical and biological properties.
1,3,5-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one: The position of the methyl groups affects the compound’s reactivity and biological activity.
1,3,6-Trimethyl-4-oxo-3,4-dihydropyrimidin-2(1H)-one: The absence of the sulfur atom results in different chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfur atom, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
1,3,4-trimethyl-6-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-6(11)9(3)7(10)8(5)2/h4H,1-3H3 |
InChI Key |
AZPSFFDYQHBITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N(C(=O)N1C)C |
Origin of Product |
United States |
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